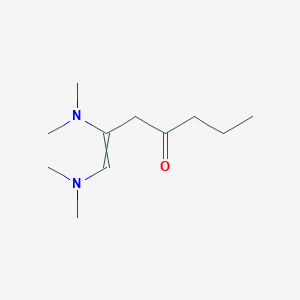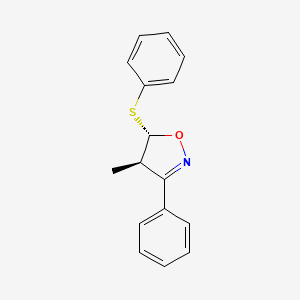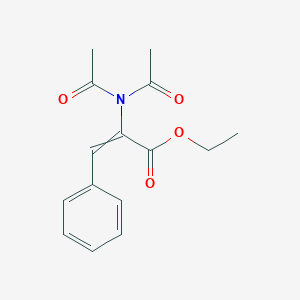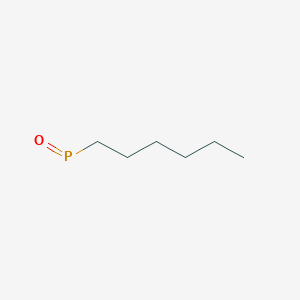
1,2,3,4-Tetramethyl-1,2-dihydropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetramethyl-1,2-dihydropyridine is a nitrogen-containing heterocyclic compound with the molecular formula C9H15N. This compound belongs to the class of dihydropyridines, which are known for their significant roles in various chemical and biological processes. The structure of this compound consists of a six-membered ring with four methyl groups attached to the carbon atoms, making it a highly substituted derivative of dihydropyridine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetramethyl-1,2-dihydropyridine can be synthesized through several methods. One common approach involves the Hantzsch dihydropyridine synthesis, which is a multi-component reaction involving an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction typically proceeds under reflux conditions in ethanol or another suitable solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as metal perchlorates or alumina may be employed to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions: 1,2,3,4-Tetramethyl-1,2-dihydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions include various substituted dihydropyridines, pyridines, and tetrahydropyridines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,2,3,4-Tetramethyl-1,2-dihydropyridine has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds and natural products.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1,2,3,4-Tetramethyl-1,2-dihydropyridine involves its interaction with specific molecular targets, such as voltage-gated calcium channels. By binding to these channels, the compound can modulate calcium ion flow, leading to various physiological effects. This mechanism is similar to that of other dihydropyridine derivatives used as calcium channel blockers .
Comparación Con Compuestos Similares
1,4-Dihydropyridine: Known for its use in calcium channel blockers like nifedipine and amlodipine.
Tetrahydropyridine: A less oxidized form with different chemical properties.
Pyridine: The fully aromatic form with distinct reactivity and applications.
Uniqueness: 1,2,3,4-Tetramethyl-1,2-dihydropyridine is unique due to its high degree of methyl substitution, which imparts specific steric and electronic properties. These properties influence its reactivity and make it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
90765-31-4 |
|---|---|
Fórmula molecular |
C9H15N |
Peso molecular |
137.22 g/mol |
Nombre IUPAC |
1,2,3,4-tetramethyl-2H-pyridine |
InChI |
InChI=1S/C9H15N/c1-7-5-6-10(4)9(3)8(7)2/h5-6,9H,1-4H3 |
Clave InChI |
BGXLQACGIILTBL-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=C(C=CN1C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2-{4-[(E)-(2,4-Dicyano-5-phenylthiophen-3-yl)diazenyl]phenyl}ethyl)cyanamide](/img/structure/B14360092.png)

![1,5-Bis(cyclohexylsulfanyl)-2,4-bis[(cyclohexylsulfanyl)methyl]pentan-3-one](/img/structure/B14360109.png)
![4-Methoxyphenyl 4-[(7-bromoheptanoyl)oxy]benzoate](/img/structure/B14360119.png)

![N-[2-(3,4-Dimethoxyphenyl)-2-fluoroethyl]-N-methylacetamide](/img/structure/B14360124.png)





